2-(3-Chlorophenyl)-1,3-dioxolane

Description

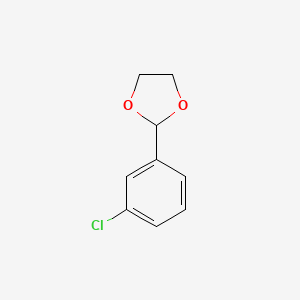

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDXYDYZZQWBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494312 | |

| Record name | 2-(3-Chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64380-53-6 | |

| Record name | 2-(3-Chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(3-Chlorophenyl)-1,3-dioxolane CAS number 64380-53-6

An In-Depth Technical Guide to 2-(3-Chlorophenyl)-1,3-dioxolane (CAS 64380-53-6): Synthesis, Characterization, and Application as a Synthetic Intermediate

Introduction

2-(3-Chlorophenyl)-1,3-dioxolane, with CAS number 64380-53-6, is a heterocyclic organic compound of significant interest to synthetic chemists, particularly in the fields of pharmaceutical and fine chemical development. Structurally, it is a cyclic acetal derived from 3-chlorobenzaldehyde and ethylene glycol. Its primary and most critical role in organic synthesis is to serve as a stable, protected form of the 3-chlorobenzaldehyde functional group.[1][2] The 1,3-dioxolane moiety effectively masks the reactive aldehyde, rendering it inert to a wide range of reagents, especially nucleophiles and bases, under which an unprotected aldehyde would react.[3][4]

This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)-1,3-dioxolane, designed for researchers and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, explore its chemical reactivity and utility as a synthetic intermediate, outline methods for its analytical characterization, and discuss its safety and handling. The causality behind experimental choices is explained throughout, reflecting a synthesis of theoretical principles and practical application.

Physicochemical Properties

The physical and chemical characteristics of 2-(3-Chlorophenyl)-1,3-dioxolane dictate its handling, storage, and application in synthesis. The compound's structure, featuring a polar dioxolane ring and a nonpolar chlorophenyl group, results in solubility in common organic solvents while being insoluble in water, a trait common to similar structures.[5]

| Property | Value | Source(s) |

| CAS Number | 64380-53-6 | [6] |

| Molecular Formula | C₉H₉ClO₂ | [6] |

| Molecular Weight | 184.62 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (THF), dichloromethane, and toluene; insoluble in water. | [5] |

| Stability | Stable under neutral and basic conditions; sensitive to acid. | [2][3] |

Synthesis: Acid-Catalyzed Acetalization

The most direct and widely employed method for synthesizing 2-(3-Chlorophenyl)-1,3-dioxolane is the acid-catalyzed condensation of 3-chlorobenzaldehyde with ethylene glycol.[4][8] This reaction is a classic example of acetal formation, a reversible process whose equilibrium must be shifted toward the product for a high yield.

Mechanism and Rationale: The reaction proceeds via protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid), which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered dioxolane ring. To ensure a high conversion rate, the water generated during the reaction must be continuously removed, typically by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[4][9] This procedural choice is a direct application of Le Châtelier's principle.

Caption: Synthesis of 2-(3-Chlorophenyl)-1,3-dioxolane.

Experimental Protocol: Synthesis

This protocol is a self-validating system where reaction completion is monitored, and product purity is confirmed analytically.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

-

Charging Reactants: To the flask, add 3-chlorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq), and toluene (approx. 2 mL per mmol of aldehyde).

-

Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, collecting in the Dean-Stark trap. The denser water will separate to the bottom while the toluene overflows back into the flask.

-

Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 3-chlorobenzaldehyde spot/peak.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the p-TsOH catalyst), and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 2-(3-Chlorophenyl)-1,3-dioxolane as a colorless oil.

Chemical Reactivity and Synthetic Utility

The utility of 2-(3-Chlorophenyl)-1,3-dioxolane is rooted in the predictable reactivity of the acetal functional group. It provides a robust shield for the aldehyde under conditions that would otherwise transform it.

Stability: The dioxolane ring is highly stable in neutral and basic media. It is inert to Grignard reagents, organolithium reagents, metal hydrides (e.g., LiAlH₄, NaBH₄), and strong bases (e.g., NaOH, LDA).[3]

Lability (Deprotection): The acetal's most important reaction is its hydrolysis back to the parent aldehyde and ethylene glycol. This is efficiently achieved by treatment with an aqueous acid, such as dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often in a co-solvent like acetone or THF to ensure solubility.[2][3]

This stability-lability dichotomy allows for complex, multi-step syntheses where other parts of the molecule can be modified while the aldehyde is safely masked. A common workflow involves protection, reaction at a different site, and subsequent deprotection.

Caption: General synthetic workflow using aldehyde protection.

Application Example: Ortho-Directed Lithiation

A key application demonstrating the power of this protecting group is in ortho-directed metalation. The chlorine atom on the phenyl ring can direct lithiation to the adjacent C2 position. However, a strong base like n-butyllithium would readily attack an unprotected aldehyde. By protecting the aldehyde as a dioxolane, the ortho-lithiation can proceed, allowing for the introduction of various electrophiles at the C2 position.[1]

Experimental Protocol: Deprotection

-

Setup: In a round-bottom flask with a stir bar, dissolve the 2-(3-Chlorophenyl)-1,3-dioxolane (1.0 eq) in a suitable organic solvent (e.g., acetone or THF).

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., 2M HCl) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting acetal and the appearance of 3-chlorobenzaldehyde. The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the deprotected aldehyde.

Analytical Characterization

Confirming the identity and purity of synthesized 2-(3-Chlorophenyl)-1,3-dioxolane is crucial. A combination of spectroscopic and chromatographic techniques provides a definitive structural confirmation.

| Technique | Expected Signature |

| ¹H NMR | ~7.2-7.5 ppm: Multiplets corresponding to the 4 aromatic protons. ~5.8 ppm: A characteristic singlet for the single acetal proton (O-CH-O). ~4.0-4.2 ppm: A multiplet integrating to 4 protons for the ethylene bridge (-OCH₂CH₂O-).[11] |

| ¹³C NMR | ~120-140 ppm: Signals for the 6 aromatic carbons. ~102 ppm: A distinct signal for the acetal carbon (O-CH-O). ~65 ppm: A signal for the two equivalent carbons of the ethylene bridge (-OCH₂CH₂O-).[11] |

| IR Spectroscopy | ~3100-3000 cm⁻¹: C-H stretching (aromatic). ~2900-2800 cm⁻¹: C-H stretching (aliphatic). ~1200-1000 cm⁻¹: Strong C-O stretching bands, characteristic of the acetal group. Absence of a strong C=O stretch (~1700 cm⁻¹) confirms the conversion of the starting aldehyde. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): A peak at m/z 184 (for ³⁵Cl isotope) and 186 (for ³⁷Cl isotope) in an approximate 3:1 ratio. Fragmentation: Characteristic fragmentation patterns including loss of fragments from the dioxolane ring. |

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

-

Instrumentation: Use a gas chromatograph equipped with a standard nonpolar or medium-polarity capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detection: Scan in electron ionization (EI) mode over a mass range of m/z 40-400.

-

-

Analysis: The resulting chromatogram will indicate the purity of the sample, while the mass spectrum of the main peak will confirm its molecular weight and identity through its fragmentation pattern.

Biological Context and Potential Applications

While 2-(3-Chlorophenyl)-1,3-dioxolane is primarily an intermediate, the 1,3-dioxolane ring is a known pharmacophore present in numerous biologically active compounds.[13] Molecules containing this scaffold have demonstrated a wide spectrum of activities, including antifungal, antibacterial, antiviral, and anticancer properties.[13][14][15]

Therefore, 2-(3-Chlorophenyl)-1,3-dioxolane serves as a valuable building block for generating libraries of novel compounds in drug discovery programs. Its utility in constructing complex molecules makes it a key starting material for synthesizing potential therapeutic agents.[5][16][17]

Safety and Handling

Specific safety data for 2-(3-Chlorophenyl)-1,3-dioxolane is not extensively documented. Therefore, precautions must be based on the known hazards of its constituent parts and related molecules, such as chlorinated aromatic compounds and 1,3-dioxolane.[5] The parent compound, 1,3-dioxolane, is a flammable liquid and can cause eye irritation.[18] Chlorinated aromatic compounds can be irritants and may have long-term health effects.

General Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]

-

Fire Safety: Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Wash hands thoroughly after handling.[16][19]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. (n.d.). Google Patents.

- 2-(4-Chlorophenyl)-1,3-dioxolane. (n.d.). PubChem - NIH.

- 2-(3-Chlorophenyl)-1,3-dioxolane | 64380-53-6. (n.d.). Sigma-Aldrich.

- 2-(4-Chlorophenyl)-1,3-dioxolane. (n.d.). Smolecule.

- 2-(3-Chloropropyl)-1,3-dioxolane. (n.d.). Sigma-Aldrich.

- 2-(4-Chlorophenyl)-1,3-dioxolane. (2024). ChemBK.

- Process for preparing 1,3-dioxolane derivatives. (1993). Google Patents.

- New process for synthesizing 3-bromobenzaldehyde acetal. (2011). Google Patents.

- SAFETY DATA SHEET - 1,3-Dioxolane. (2025). MilliporeSigma.

- Supporting Information. (2006). Wiley-VCH.

- SAFETY DATA SHEET - 1,3-Dioxolane. (n.d.). EMD Millipore.

- Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals. (n.d.). ResearchGate.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2011). PMC.

- 2-(Chloromethyl)-1,3-dioxolane. (n.d.). PubChem.

- 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet. (2026). ChemicalBook.

- An In-depth Technical Guide to the Chemical Properties of 2-(3-phenoxyphenyl)-1,3-dioxolane. (n.d.). Benchchem.

- Analytical Methods. (n.d.).

- Polystyrene. (n.d.). CAS Common Chemistry.

- Preparation method for p-chlorobenzaldehyde ethylene acetal. (2014). Google Patents.

- SAFETY DATA SHEET - 2-Chloromethyl-1,3-dioxolane. (2025). TCI Chemicals.

- 3-Chlorobenzaldehyde synthesis. (n.d.). ChemicalBook.

- Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. (n.d.). Silver Fern Chemical.

- Dioxolane. (n.d.). Wikipedia.

- Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal.

- The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). (2023). ResearchGate.

- 1,3-Dioxolane. (n.d.). Integrated Chemicals Specialties.

- Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). PHYWE.

- 2-(3-Nitrophenyl)-1,3-dioxolane. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL.

- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). Rasayan Journal of Chemistry.

- Analytical Methods. (2010). RSC Publishing.

- A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek.

- Spectroscopic and acoustic studies in relation to the structure of some 1,3-dioxolan-2-ones. (1969). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.

- CAS RN | 120-53-6. (n.d.). Thermo Fisher Scientific.

- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. (2007). PubMed.

- 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane. (n.d.). ChemScene.

- CAS 9003-53-6 - Polystyrene. (n.d.). Sigma-Aldrich.

- The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CAS 2403-53-4: 2-(4-nitrophenyl)-1,3-dioxolane. (n.d.). CymitQuimica.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spegroup.ru [spegroup.ru]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]

- 6. 2-(3-Chlorophenyl)-1,3-dioxolane | 64380-53-6 [sigmaaldrich.com]

- 7. 2-(4-Chlorophenyl)-1,3-dioxolane | C9H9ClO2 | CID 305775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

- 17. nbinno.com [nbinno.com]

- 18. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 19. 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]

Introduction: The Strategic Importance of Carbonyl Protection

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Chlorobenzaldehyde Ethylene Acetal

This guide provides a comprehensive technical overview of 3-chlorobenzaldehyde ethylene acetal, also known as 2-(3-chlorophenyl)-1,3-dioxolane. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, spectroscopic profile, chemical reactivity, and strategic applications in modern organic synthesis, with a focus on its role as a crucial protecting group and a director of regioselective aromatic functionalization.

In multistep organic synthesis, the selective transformation of one functional group in the presence of others is paramount. The aldehyde functional group, with its inherent reactivity towards nucleophiles and its susceptibility to oxidation and reduction, often requires temporary masking or "protection" to prevent unwanted side reactions. 3-Chlorobenzaldehyde ethylene acetal serves as a robust and reliable protected form of 3-chlorobenzaldehyde.

The conversion of the aldehyde to a cyclic ethylene acetal transforms its planar, electrophilic carbonyl carbon into a tetrahedral, sterically shielded center. This change in geometry and electronic nature renders it inert to a wide array of reagents, including strong bases, organometallics, hydrides, and oxidizing agents, under which the parent aldehyde would readily react.[1][2][3] The true utility of this protecting group lies in its stability under these conditions and its clean, predictable removal under acidic conditions to regenerate the aldehyde.[4]

Synthesis and Physicochemical Properties

The formation of 3-chlorobenzaldehyde ethylene acetal is a classic example of acid-catalyzed nucleophilic addition-elimination at the carbonyl group.

Synthesis Protocol

The most common and efficient method involves the direct reaction of 3-chlorobenzaldehyde with ethylene glycol in the presence of a catalytic amount of acid, with concurrent removal of water to drive the equilibrium toward the product.[2][5]

Experimental Protocol: Synthesis of 2-(3-chlorophenyl)-1,3-dioxolane

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chlorobenzaldehyde (1 equivalent), ethylene glycol (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH) or ortho-phosphoric acid (0.01-0.05 equivalents).[2]

-

Solvent: Add a solvent that forms an azeotrope with water, such as toluene or benzene, to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.[6]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure acetal.

Reaction Mechanism: Acetalization

The mechanism proceeds via protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered dioxolane ring.[7]

Caption: Workflow for ortho-functionalization via directed lithiation.

Deprotection: Regenerating the Aldehyde

The regeneration of the aldehyde from the acetal is most commonly achieved through acid-catalyzed hydrolysis. The mechanism is essentially the reverse of the acetalization process. [6] Experimental Protocol: Acetal Deprotection

-

Setup: Dissolve the acetal (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or acetone.

-

Reagent: Add an aqueous solution of a strong acid, such as 1 M hydrochloric acid (HCl). [4]3. Reaction: Stir the mixture at room temperature or with gentle heating (reflux). The reaction is typically much faster than acetal formation.

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC.

-

Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.

While acid hydrolysis is standard, various milder and alternative methods have been developed for sensitive substrates, including the use of Lewis acids or solid-phase reagents. [8][9][10]

Caption: Acid-catalyzed hydrolysis (deprotection) of the acetal.

Safety and Handling

3-Chlorobenzaldehyde ethylene acetal should be handled with standard laboratory precautions. While specific toxicity data is not widely available, data from the parent compound, 3-chlorobenzaldehyde, suggests it may be an irritant to the skin, eyes, and respiratory system. [11][12]It is stable under normal storage conditions but should be kept in a tightly closed container in a cool, well-ventilated area, away from strong acids and oxidizing agents. [12][13]

Conclusion

3-Chlorobenzaldehyde ethylene acetal is more than just a protected aldehyde; it is a versatile and powerful synthetic intermediate. Its key chemical properties—stability to a broad range of reagents and its ability to direct regioselective aromatic substitution—make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and reactivity allows for its strategic implementation in the construction of complex molecular architectures, facilitating the efficient synthesis of novel pharmaceutical and agrochemical compounds.

References

- PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600).

- PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol.

- Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200–2208.

- ResearchGate. (n.d.). Table 1 Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals.

- Yusuf, M. (2019).

-

PubChem. (n.d.). 3-Chlorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-chloro-. NIST WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Acetalization of benzaldehyde with ethylene glycol.

- Google Patents. (n.d.). CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal.

- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet 3-Chlorobenzaldehyde.

- Google Patents. (n.d.). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.

- Supporting Information. (n.d.). Insitu fabrication of ZIF-67 on titania coated magnetic nanoparticles.

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

- Loba Chemie. (2016, May 18). 3-CHLOROBENZALDEHYDE MSDS.

- CDH Fine Chemical. (n.d.). 3-Chloro Benzaldehyde MATERIAL SAFETY DATA SHEET.

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

- Hajipour, A. R., Mallakpour, S., Mohammadpoor-Baltork, I., & Adibi, H. (n.d.).

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes....

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

Sources

- 1. profistend.info [profistend.info]

- 2. spegroup.ru [spegroup.ru]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Theoretical Study on the Reaction Mechanism of Acetalization of 3-Chlorobenzaldehyde Catalyzed by Halogen Acid - EUDL [eudl.eu]

- 8. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. lobachemie.com [lobachemie.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

solubility of 2-(3-Chlorophenyl)-1,3-dioxolane in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3-Chlorophenyl)-1,3-dioxolane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Chlorophenyl)-1,3-dioxolane, a key intermediate in organic synthesis. Given the limited availability of precise quantitative solubility data in public literature, this document synthesizes theoretical principles with qualitative data from analogous compounds to establish a predicted solubility profile. Critically, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. The insights and methodologies contained herein are intended to empower researchers in optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of Solubility

2-(3-Chlorophenyl)-1,3-dioxolane is a heterocyclic organic compound that serves as a protected form of 3-chlorobenzaldehyde. The 1,3-dioxolane group acts as a stable acetal, masking the reactive aldehyde functionality, which is invaluable in multi-step synthetic pathways where the aldehyde is sensitive to certain reagents or conditions. Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of solvent for a chemical reaction to ensure homogeneity, influences the efficiency of extraction and purification processes like chromatography and recrystallization, and is a critical parameter in formulation science. In the broader context of drug discovery, poor solubility is a primary challenge, affecting the bioavailability of active pharmaceutical ingredients.[1] Therefore, a thorough characterization of the solubility of key intermediates like 2-(3-Chlorophenyl)-1,3-dioxolane is a foundational step in process development and optimization.

Physicochemical Properties

A compound's fundamental physical and chemical properties are the primary determinants of its solubility behavior. The key properties of 2-(3-Chlorophenyl)-1,3-dioxolane are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| CAS Number | 64380-53-6 | |

| Appearance | Liquid | |

| Purity | 97% |

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of 2-(3-Chlorophenyl)-1,3-dioxolane contains two distinct regions influencing its solubility:

-

A Polar Region: The 1,3-dioxolane ring, with its two oxygen atoms, is a polar cyclic ether. These oxygen atoms can act as hydrogen bond acceptors, promoting interaction with polar solvents.

-

A Non-Polar Region: The 3-chlorophenyl group is largely non-polar and hydrophobic. This aromatic ring contributes to van der Waals forces and can engage in π-π stacking interactions.

The balance between the polar dioxolane moiety and the non-polar chlorophenyl ring dictates the compound's affinity for different types of organic solvents.

Predicted Solubility Profile

While specific quantitative data for 2-(3-Chlorophenyl)-1,3-dioxolane is scarce, a reliable qualitative profile can be predicted based on its structure and data from analogous compounds, such as the 2-(4-chlorophenyl)-1,3-dioxolane isomer, which is reported to be soluble in solvents like ether, acetone, and dichloromethane.[2][3]

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble to Very Soluble | These solvents possess a moderate to high polarity that can effectively solvate both the polar dioxolane ring and the chlorophenyl group. Their inability to donate hydrogen bonds is not a hindrance, as the solute is primarily a hydrogen bond acceptor. |

| Chlorinated | Chloroform | Soluble | Similar to DCM, chloroform is an effective solvent for compounds of intermediate polarity.[2] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The hydroxyl groups of these solvents can interact with the oxygen atoms of the dioxolane ring. However, the non-polar chlorophenyl group may limit overall solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Cyclohexane, Toluene | Slightly Soluble to Insoluble | The low polarity of these solvents is insufficient to overcome the solute-solute interactions involving the polar dioxolane ring. While toluene may show slight solubility due to aromatic interactions, aliphatic hydrocarbons like hexane are poor solvents. |

| Aqueous | Water | Insoluble | The dominance of the hydrophobic chlorophenyl group makes the compound immiscible with water.[3] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, experimental measurement is essential. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[4] The following protocol provides a robust, self-validating workflow.

Principle

An excess amount of the solid solute, 2-(3-Chlorophenyl)-1,3-dioxolane, is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At this point, the solvent is saturated with the solute. A filtered aliquot of the saturated solution is then carefully analyzed to determine the concentration of the dissolved solute, typically by gravimetric analysis after solvent evaporation.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 2-(3-Chlorophenyl)-1,3-dioxolane to several sealed vials or flasks. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a solid phase remains at equilibrium.

-

Add a precise, known volume or mass of the chosen organic solvent to each vial.

-

Include a magnetic stir bar in each vial.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker or on a multi-position stirring plate maintained at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured solubility remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for several hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any microscopic solid particles.

-

-

Gravimetric Analysis:

-

Record the total weight of the collection vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute. This prevents loss of the solute due to volatilization.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dry solute residue. Repeat the drying and weighing cycle until a constant mass is obtained.

-

-

Calculation:

-

Mass of filtered solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of solvent = Mass of filtered solution - Mass of dissolved solute

-

Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative public data on the solubility of 2-(3-Chlorophenyl)-1,3-dioxolane is limited, a strong predictive understanding can be achieved by analyzing its molecular structure. The compound is expected to be highly soluble in polar aprotic solvents like dichloromethane and acetone, moderately soluble in polar protic solvents such as ethanol, and poorly soluble in non-polar and aqueous media. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and robust method for quantitative determination. This foundational knowledge is essential for scientists and researchers to effectively utilize this versatile synthetic intermediate in process chemistry, purification, and formulation.

References

- ChemicalBook. (n.d.). 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91709, 2-(4-Chlorophenyl)-1,3-dioxolane.

- ChemBK. (2024, April 9). 2-(4-Chlorophenyl)-1,3-dioxolane.

- Sigma-Aldrich. (n.d.). 2-(3-Chloropropyl)-1,3-dioxolane.

- Smolecule. (2023, August 16). 2-(4-Chlorophenyl)-1,3-dioxolane.

- Ascendia Pharma. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.

- A.A.A. Abdel-Shafi, et al. (2001, March 23). Solubility prediction of salmeterol xinafoate in water--dioxane mixtures.

- Sigma-Aldrich. (n.d.). 2-(3-Chlorophenyl)-1,3-dioxolane.

- Shree Ganesh Remedies Limited. (n.d.). Properties of 2-(4-Chlorophenyl)-1,3-dioxolane.

- MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.

- Pharmaceutical Society of Japan. (2025, December 25). Models to Predict Solubility in Ternary Solvents Based on Sub-binary Experimental Data.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)-1,3-dioxolane in Organic Solvents.

- Google Patents. (n.d.). US5208331A - Process for preparing 1,3-dioxolane derivatives.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(3-phenoxyphenyl)-1,3-dioxolane.

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2,4-Diphenyl-1,3-dioxolane.

- Google Patents. (n.d.). US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.

- Wiley-VCH. (2006). Supporting Information.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.

- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.

- Jouyban, A. (n.d.). Handbook of Solubility Data for Pharmaceuticals.

- Chemsrc. (2025, August 25). 2-(3-phenoxyphenyl)-1,3-dioxolane.

- Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-Depth Technical Guide on the Boiling Point and Density of Aryl 1,3-Dioxolanes

For Researchers, Scientists, and Drug Development Professionals

This document delves into the structural factors influencing these properties, provides a compilation of known data for representative compounds, and outlines the experimental methodologies for their determination.

Theoretical Framework: Factors Influencing Boiling Point and Density

The boiling point and density of aryl 1,3-dioxolanes are governed by a combination of intermolecular forces and molecular packing, which are in turn dictated by their molecular structure.

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] For aryl 1,3-dioxolanes, the key determinants of boiling point are:

-

Molecular Weight: An increase in molecular weight generally leads to a higher boiling point.[1] This is due to stronger London dispersion forces, which are temporary attractive forces that arise from the random movement of electrons.

-

Polarity: The presence of polar covalent bonds within a molecule can increase its boiling point. The two oxygen atoms in the 1,3-dioxolane ring introduce polarity, leading to dipole-dipole interactions between molecules.

-

Substituents on the Aryl Ring: The nature and position of substituents on the aryl group can significantly impact the boiling point.

-

Electron-withdrawing groups (e.g., halogens) can increase polarity and, consequently, the boiling point.

-

Electron-donating groups (e.g., methoxy) can also influence the overall molecular dipole moment.

-

Hydrogen bonding is generally not a significant factor for aryl 1,3-dioxolanes unless substituents capable of hydrogen bonding (e.g., -OH, -NH2) are present on the aryl ring.

-

-

Branching: Increased branching in the alkyl chains attached to the dioxolane or aryl ring can lower the boiling point. Branching disrupts the ability of molecules to pack closely, weakening the intermolecular forces.[1]

Density

Density is a measure of mass per unit volume. For liquid aryl 1,3-dioxolanes, density is primarily influenced by:

-

Molecular Weight: Heavier molecules will generally lead to a higher density, assuming similar molecular volumes.

-

Molecular Packing: The efficiency with which molecules can pack together in the liquid state affects density. Aromatic rings, due to their planar nature, can stack, leading to efficient packing and higher densities.

-

Atomic Composition: The presence of heavy atoms, such as chlorine, will significantly increase the density of the compound.[2]

Physicochemical Data of Representative Aryl 1,3-Dioxolanes

The following table summarizes the reported boiling points and densities for a selection of aryl 1,3-dioxolanes. It is important to note that boiling points are highly dependent on pressure, and values reported at reduced pressure will be significantly lower than the boiling point at atmospheric pressure.[2]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) | Density (g/mL) |

| 2-Phenyl-1,3-dioxolane | C₉H₁₀O₂ | 150.17 | 80 | 0.3 | 1.106 at 25°C |

| 2-(4-Chlorophenyl)-1,3-dioxolane | C₉H₉ClO₂ | 184.62 | 136-139 | 13 | 1.256 at 25°C |

| 2-(4-Chlorophenyl)-1,3-dioxolane | C₉H₉ClO₂ | 184.62 | 267.8 | 760 | 1.256 at 25°C |

| 2-(4-Chlorophenyl)-1,3-dioxolane | C₉H₉ClO₂ | 184.62 | 198-200 | Not Specified | Not Specified |

| 4-Methyl-2-phenyl-1,3-dioxolane | C₁₀H₁₂O₂ | 164.20 | Not Specified | Not Specified | 1.065 |

| 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | C₁₁H₁₄O₃ | 194.23 | Not Specified | Not Specified | Not Specified |

| 1,3-Dioxolane (Parent Compound) | C₃H₆O₂ | 74.08 | 75-76 | 1.013 hPa | 1.06 at 25°C |

Data sourced from various chemical databases and suppliers.[2][3][4][5][6][7][8][9]

Experimental Determination of Boiling Point and Density

Accurate determination of boiling point and density is crucial for compound characterization and purity assessment.

Boiling Point Determination

The boiling point of a liquid can be determined using several methods, including distillation and the capillary method.[10][11][12]

3.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from a non-volatile solute.[10]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Placement: Place the aryl 1,3-dioxolane sample and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature represents the boiling point.

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Protocol:

-

Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or pycnometer.

-

Volume of Liquid: Fill the container to a calibrated mark with the aryl 1,3-dioxolane at a specific temperature (e.g., 25°C).

-

Mass of Filled Container: Weigh the container with the liquid.

-

Calculation: Subtract the mass of the empty container from the mass of the filled container to get the mass of the liquid. Divide the mass of the liquid by its known volume to calculate the density.

Caption: Procedure for Determining the Density of a Liquid.

Synthesis of Aryl 1,3-Dioxolanes

Aryl 1,3-dioxolanes are typically synthesized through the acetalization or ketalization of the corresponding aryl aldehyde or ketone with ethylene glycol.[13] This reaction is commonly catalyzed by an acid.

General Synthetic Protocol

Reaction:

Aryl Aldehyde/Ketone + Ethylene Glycol ⇌ Aryl 1,3-Dioxolane + Water

Procedure:

-

Reactant Mixture: Combine the aryl aldehyde or ketone, a slight excess of ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene).

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product side.

-

Workup: After the reaction is complete, cool the mixture, wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, and then wash with water.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Caption: General Workflow for the Synthesis of Aryl 1,3-Dioxolanes.

Conclusion

The boiling point and density of aryl 1,3-dioxolanes are fundamental physical properties that are intrinsically linked to their molecular structure. A comprehensive understanding of these characteristics, coupled with proficient experimental techniques for their determination and synthesis, is essential for researchers and professionals working with this important class of compounds. The data and protocols presented in this guide serve as a valuable resource for the successful application of aryl 1,3-dioxolanes in scientific research and development.

References

-

ChemBK. (2024, April 9). 2-(4-Chlorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

Hebei Dangtong Biological Technology Co., LTD. (n.d.). 2-(4-Chlorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-phenyl-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. Retrieved from [Link]

-

Unknown. (n.d.). melting point and boiling point determination experimental techniques. Retrieved from [Link]

-

PubChem. (n.d.). [2-(4-Methoxyphenyl)-1,3-dioxolan-4-yl]methanol. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Unknown. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

-

Univar Solutions. (n.d.). Dioxolane, Technical Grade, Liquid, 441 lb Drum. Retrieved from [Link]

-

Axsyn. (n.d.). 1,3-Dioxolane,2-(4-methoxyphenyl)-4-methyl-;6414-32-0. Retrieved from [Link]

-

Unknown. (2025, August 10). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)-1,3-dioxolane. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane. Retrieved from [Link]

-

PubMed. (n.d.). Utilization of 1,3-Dioxolanes in the Synthesis of α-branched Alkyl and Aryl 9-[2-(Phosphonomethoxy)Ethyl]Purines and Study of the Influence of α-branched Substitution for Potential Biological Activity. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-. Retrieved from [Link]

-

MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. 2-(4-Chlorophenyl)-1,3-dioxolane, CasNo.2403-54-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-PHENYL-1,3-DIOXOLANE CAS#: 936-51-6 [m.chemicalbook.com]

- 7. 1,3-Dioxolane CAS#: 646-06-0 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. vernier.com [vernier.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

2-(3-Chlorophenyl)-1,3-dioxolane PubChem CID and safety data

An In-Depth Technical Guide to 2-(3-Chlorophenyl)-1,3-dioxolane: Chemical Identity, Properties, and Inferred Safety Protocols

Introduction

2-(3-Chlorophenyl)-1,3-dioxolane is a halogenated aromatic organic compound belonging to the dioxolane family. Dioxolanes, as cyclic acetals, are prevalent structural motifs in various fields of chemical research, including their use as protecting groups for aldehydes and ketones, and as intermediates in the synthesis of more complex molecules. The presence of a chlorophenyl group suggests its potential utility in the development of pharmaceuticals and agrochemicals, where this moiety is often incorporated to modulate biological activity. This guide provides a comprehensive overview of the available technical data for 2-(3-Chlorophenyl)-1,3-dioxolane and its isomers, with a strong emphasis on safety and handling protocols inferred from closely related compounds.

Chemical Identification and Properties

PubChem CID for 2-(4-Chlorophenyl)-1,3-dioxolane: 305775[1]

The structural difference between the 3-chloro and 4-chloro isomers is the position of the chlorine atom on the phenyl ring. While this positional change can influence biological activity and some physical properties, the fundamental chemical reactivity and many of the associated hazards are expected to be similar.

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-1,3-dioxolane

| Property | Value | Source |

| Molecular Formula | C9H9ClO2 | PubChem[1] |

| Molecular Weight | 184.62 g/mol | PubChem[1] |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-dioxolane | PubChem[1] |

| CAS Number | 2403-54-5 | PubChem[1] |

Synthesis

The synthesis of 2-aryl-1,3-dioxolanes is typically achieved through the acetalization of the corresponding aldehyde with ethylene glycol, often under acidic catalysis. In the case of 2-(3-Chlorophenyl)-1,3-dioxolane, the reaction would involve 3-chlorobenzaldehyde and ethylene glycol.

Caption: General synthesis of 2-(3-Chlorophenyl)-1,3-dioxolane.

Inferred Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(3-Chlorophenyl)-1,3-dioxolane, this section provides a composite of safety information derived from related dioxolane compounds. The primary hazards associated with this class of chemicals include flammability, skin and eye irritation, and potential toxicity upon ingestion or inhalation.[2][3]

Hazard Identification:

Based on data for related compounds, 2-(3-Chlorophenyl)-1,3-dioxolane should be treated as a substance with the following potential hazards:

-

Flammability: Dioxolane derivatives are often flammable liquids.[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4][5]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][6]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Table 2: GHS Hazard Statements for Related Dioxolane Compounds

| Hazard Statement | Description | Source |

| H225 / H226 | Highly flammable liquid and vapor / Flammable liquid and vapor | MilliporeSigma, Fisher Scientific[3] |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | TCI Chemicals[2] |

| H315 | Causes skin irritation | TCI Chemicals[2], Fisher Scientific[3] |

| H319 | Causes serious eye irritation | TCI Chemicals[2], MilliporeSigma, Fisher Scientific[3] |

| H335 | May cause respiratory irritation | Fisher Scientific[3] |

Experimental Protocols for Safe Handling

The following protocols are essential for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense.

Caption: Required Personal Protective Equipment.

Handling and Storage:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use explosion-proof electrical equipment.[2]

-

Static Discharge: Take precautionary measures against static discharge.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

First-Aid Measures:

In the event of exposure, immediate and appropriate action is critical.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3]

-

If Swallowed: Rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Conclusion

While specific data for 2-(3-Chlorophenyl)-1,3-dioxolane is limited, a robust safety and handling framework can be established by examining closely related analogs. Researchers, scientists, and drug development professionals should treat this compound with the caution appropriate for a potentially flammable and irritating chemical. Adherence to the outlined PPE, handling, and emergency protocols is paramount to ensuring laboratory safety. Further experimental investigation is necessary to fully characterize the specific toxicological and physical properties of this particular isomer.

References

-

PubChem. 1,3-Dioxolane-4-methanol, 2-(p-chlorophenyl)-2-ethyl-. [Link]

-

MilliporeSigma. (Date not available). SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200): 1,3-Dioxolane. [Link]

- Google Patents. Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane.

-

PubChem. 2-(4-Chlorophenyl)-1,3-dioxolane. [Link]

-

PubChem. 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol. [Link]

-

ChemBK. 2-(4-Chlorophenyl)-1,3-dioxolane. [Link]

-

New Jersey Department of Health. (2008, April). Hazardous Substance Fact Sheet: 1,3-Dioxolane. [Link]

-

PubChem. 2-(Chloromethyl)-1,3-dioxolane. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

-

PubChem. 2-Phenyl-1,3-dioxolane. [Link]

- Google Patents. CN1106404A - Synthetic method of new drug doxofylline.

- Google Patents. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.

Sources

- 1. 2-(4-Chlorophenyl)-1,3-dioxolane | C9H9ClO2 | CID 305775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.fr [fishersci.fr]

- 4. nj.gov [nj.gov]

- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 6. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Ortho-Lithiation of 2-(3-Chlorophenyl)-1,3-dioxolane

Executive Summary

This application note details the protocol for the directed ortho-metalation (DoM) of 2-(3-chlorophenyl)-1,3-dioxolane. While the 1,3-dioxolane moiety serves as a robust Directing Metalation Group (DMG), the presence of a meta-chlorine substituent introduces competing reaction pathways: C2-lithiation (cooperative effect), C6-lithiation (steric relief), and Lithium-Halogen exchange (Li-Cl).[1]

This guide focuses on maximizing C2-regioselectivity —the position flanked by the acetal and the chlorine—to access 2-substituted-3-chlorobenzaldehyde derivatives.[1] Success relies on strict temperature control to suppress benzyne formation and the selection of kinetic bases that favor deprotonation over halogen exchange.[1]

Mechanistic Analysis & Strategic Planning

The Regioselectivity Landscape

The substrate presents three distinct sites for lithiated species formation. Understanding the electronic and steric interplay is critical for protocol design.[1]

-

Site A (C2 - Target): Located between the dioxolane and chlorine.[1]

-

Pros: Most acidic proton due to the inductive electron-withdrawing effect (-I) of Cl and the coordination of the acetal.[1]

-

Cons: Sterically crowded ("butting effect").

-

-

Site B (C6): Ortho to the dioxolane, para to the chlorine.

-

Site C (C4): Ortho to the chlorine, para to the dioxolane.

The "Benzyne Trap" (Critical Safety Parameter)

Lithiating ortho to a leaving group (Cl) creates a precarious intermediate.[1] If the temperature exceeds -50°C, the lithiated species (at C2 or C4) will undergo

-

Control Measure: The reaction must be maintained strictly at -78°C .

Lithium-Halogen Exchange Risk

While Bromine and Iodine undergo rapid Li-X exchange, Chlorine is generally robust against

Visualizing the Reaction Pathways[1]

The following diagram maps the competing pathways and the logic for the selected protocol.

Caption: Figure 1. Reaction manifold for 3-chloro acetals. The green path represents the target C2-lithiation enabled by low temperature and cooperative directing effects.[1]

Detailed Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 2-(3-chlorophenyl)-1,3-dioxolane | Starting Material (SM) |

| Base | 1.6 M - 2.5 M in Hexanes.[1][3] Do not use t-BuLi.[1] | |

| Solvent | Anhydrous THF | Must be distilled from Na/Benzophenone or dried via column.[1] |

| Atmosphere | Argon or Nitrogen | Strictly moisture/oxygen-free.[1] |

| Cryogen | Dry Ice / Acetone | To maintain -78°C. |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Flush the system with Argon for 15 minutes.

-

Charge the flask with 2-(3-chlorophenyl)-1,3-dioxolane (1.0 equiv) and Anhydrous THF (Concentration: 0.1 M to 0.2 M).

Step 2: Cryogenic Cooling

-

Submerge the flask in a Dry Ice/Acetone bath.

-

Allow the solution to equilibrate to -78°C for at least 15 minutes.

Step 3: Metalation (The Critical Step)

-

Add

-BuLi (1.1 to 1.2 equiv) dropwise via syringe over 10–15 minutes.[1]-

Note: Direct the stream down the side of the glass to precool the reagent before it hits the bulk solution.[1]

-

-

Stir the mixture at -78°C for 1 to 2 hours .

Step 4: Electrophilic Trapping

-

Dissolve the Electrophile (1.2 – 1.5 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid).

-

Add the electrophile dropwise to the lithiated solution at -78°C.

-

Crucial: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2–3 hours.

-

Exception: If the electrophile is reactive (e.g., TMSCl, aldehydes), the reaction is often complete before reaching 0°C.

-

Step 5: Quench & Workup

-

Quench with saturated aqueous NH₄Cl or water.[1]

-

Extract with Ethyl Acetate (x3).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & Optimization

Regioselectivity Issues (C6 vs. C2)

If NMR analysis shows significant functionalization at C6 (para to Cl):

-

Cause: The base is too bulky or the temperature was too high during addition.[1]

-

Solution: Switch to LDA (Lithium Diisopropylamide) . While bulkier, LDA is a non-nucleophilic base that operates purely on pKa. However, for this specific substrate,

-BuLi is usually preferred due to the coordination assistance of the acetal oxygen.[1] -

Alternative: Ensure the acetal protecting group is not too bulky.[1] A standard ethylene glycol acetal is preferred over a neopentyl glycol acetal for C2 access.[1]

Low Yield / Recovery of Starting Material[1]

-

Cause: Moisture in THF killing the lithio-species, or insufficient deprotonation time.[1]

-

Solution: Titrate the

-BuLi before use.[1] Increase metalation time to 3 hours at -78°C.

Benzyne Formation (Tarry Products)

-

Cause: Temperature spike.[1]

-

Solution: Use an internal thermometer.[1] Never allow the reaction to rise above -60°C before the electrophile is fully incorporated.[1]

References

-

Aksjonova, K., et al. (2012).[3] "Functionalization of 3-Chlorobenzaldehyde." Synthesis, 44(14), 2200-2206.

- Relevance: Establishes the core protocol for preparing 2-substituted-3-chlorobenzaldehydes via ortho-lithiation of the dioxolane deriv

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

- Relevance: Foundational text on DoM, explaining the hierarchy of directing groups (Acetals vs Halogens).

-

Gschwend, H. W., & Rodriguez, H. R. (1979).[4] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1.

-

Relevance: Detailed mechanisms of acetal-directed lithiation.[1]

-

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis.[1][4] Pergamon.[1]

-

Relevance: Authoritative guide on preventing lithium-halogen exchange in chloro-arenes.[1]

-

Sources

Application Note: Lewis Acid-Mediated Ring Opening of 2-(3-Chlorophenyl)-1,3-dioxolane

Executive Summary

This technical guide details the Lewis acid-mediated ring opening of 2-(3-chlorophenyl)-1,3-dioxolane . While often viewed merely as a protecting group for 3-chlorobenzaldehyde, the 1,3-dioxolane moiety is a versatile synthetic handle. Under Lewis acidic conditions, it serves as an electrophilic oxocarbenium ion precursor that can be trapped by various nucleophiles (hydrides, silyl enol ethers, allylsilanes) to generate functionalized ethers.

This note focuses on two high-value transformations relevant to drug development:

-

Reductive Ring Opening: Selective synthesis of monoprotected 1,2-diols (hydroxy-ethers).

-

C-C Bond Formation: Nucleophilic allylation to generate homoallylic ethers.

Mechanistic Foundation

The core principle driving these transformations is the Oxocarbenium Ion Hypothesis . Unlike Brønsted acid hydrolysis which is reversible and leads to the aldehyde, Lewis acid (LA) activation in a non-nucleophilic solvent allows for the interception of the intermediate by soft nucleophiles.

The "3-Chloro" Electronic Effect

The meta-chloro substituent is electron-withdrawing (

-

Consequence: The formation of the oxocarbenium ion is the rate-limiting step.

-

Operational Adjustment: Stronger Lewis acids (e.g.,

) or slightly elevated temperatures (0°C vs -78°C) may be required compared to electron-rich substrates (e.g., p-methoxy analogs) to drive conversion.

Reaction Pathway Diagram

Application 1: Reductive Ring Opening

Target Product: 2-((3-chlorobenzyl)oxy)ethanol Mechanism: Ionic Hydrogenation

This protocol selectively opens the acetal to form the primary alcohol ether. It is superior to catalytic hydrogenolysis, which might inadvertently reduce the aryl-chloride bond.

Reagent Selection Table

| Component | Reagent | Role | Critical Note |

| Lewis Acid | Activator | Mild; preferred for high chemoselectivity. | |

| Alternative LA | Activator | Stronger; use if conversion is stalled at -78°C. | |

| Nucleophile | Hydride Source | Must be added after LA coordination in some variants, but premixing is standard for | |

| Solvent | Solvent | Must be anhydrous (<50 ppm |

Detailed Protocol (Standard Method)

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Argon.

-

Charge the RBF with 2-(3-chlorophenyl)-1,3-dioxolane (1.0 equiv, 5.0 mmol) and anhydrous DCM (25 mL, 0.2 M).

-

Add Triethylsilane (

) (1.2 equiv, 6.0 mmol) via syringe. -

Cool the mixture to 0°C (ice/water bath). Note: Due to the electron-withdrawing Cl group, -78°C may be too cold to initiate efficient opening.

Initiation:

5. Add

Monitoring (Self-Validating Step): 7. Maintain at 0°C for 1-2 hours. 8. TLC Check: Eluent 20% EtOAc/Hexanes.

- Starting Material:

- Product (Alcohol):

- Aldehyde (Hydrolysis byproduct): Distinct spot, UV active, stains orange with DNP.

- Validation: Reaction is complete when the non-polar acetal spot vanishes.

Workup:

9. Quench by pouring into saturated aqueous

Purification:

12. Flash chromatography (Gradient: 10%

Application 2: Nucleophilic Allylation (C-C Bond Formation)

Target Product: 4-(3-chlorophenyl)-4-(2-hydroxyethoxy)but-1-ene Mechanism: Sakurai-Hosomi Reaction (Modified)

This reaction inserts an allyl group at the benzylic position, creating a homoallylic ether with a pendant alcohol chain.

Detailed Protocol ( Method)

Rationale:

Preparation:

-

Flame-dry a 2-neck RBF under Argon.

-

Charge with 2-(3-chlorophenyl)-1,3-dioxolane (1.0 equiv) in anhydrous DCM (0.2 M).

-

Cool to -78°C (Dry ice/Acetone). Strict temperature control is vital to prevent double-allylation or polymerization.

Reaction:

4. Add

Monitoring: 7. TLC Check: The product will be less polar than the alcohol from Protocol 1 but more polar than the starting acetal. 8. Critical Check: If the aldehyde spot appears, the Lewis acid contained traces of HCl or moisture.

Workup:

9. Quench with saturated aqueous

Troubleshooting & Optimization Guide

The following decision tree helps resolve common failure modes associated with the 3-chlorophenyl substrate.

Critical Control Points

-

Moisture Sensitivity: The oxocarbenium ion is highly electrophilic. Any water present will outcompete the silane/allylsilane, reverting the molecule to 3-chlorobenzaldehyde.

-

Stoichiometry: Do not use a large excess of Lewis Acid. 1.05 to 1.1 equivalents is optimal. Excess LA can degrade the ether product.

References

-

General Mechanism & Silane Reduction: Fuchs, B. "Reductive Cleavage of Acetals and Ketals." Tetrahedron Letters, vol. 38, no. 31, 1997, pp. 5549-5552. Establishes the standard

methodology. -

Lewis Acid Selection & Substituent Effects: Denmark, S. E., & Almstead, N. G. "Allylation of Acetals: A Survey of Lewis Acids." Journal of the American Chemical Society, vol. 115, no. 8, 1993, pp. 3133–3139. Provides foundational data on how electron-withdrawing groups affect oxocarbenium stability and Lewis acid choice.

-

Allylation Protocols (Sakurai-Hosomi): Mukaiyama, T., & Murakami, M. "Titanium Tetrachloride Mediated Reactions of Allylsilanes." Synthesis, vol. 1987, no. 12, 1987, pp. 1043-1054. The authoritative source for

mediated allylation of acetals. -

Regioselectivity in Dioxolane Cleavage: Hunter, R., et al. "Selectivity in the Cleavage of 1,3-Dioxolanes." Tetrahedron, vol. 56, no. 36, 2000, pp. 6965-6972. Discusses the impact of ring substituents on opening pathways.

Application Notes & Protocols: Leveraging 2-(3-Chlorophenyl)-1,3-dioxolane for Regiocontrolled Aromatic Functionalization via Directed ortho-Metalation

Abstract

This guide provides an in-depth exploration of 2-(3-chlorophenyl)-1,3-dioxolane as a substrate for Directed ortho-Metalation (DoM). We dissect the mechanistic principles governing the regioselectivity of the lithiation process, where the interplay between the 1,3-dioxolane and the meta-chloro substituent directs functionalization to a specific site on the aromatic ring. This document furnishes researchers, chemists, and drug development professionals with detailed, field-tested protocols for the synthesis of the starting material, its subsequent metalation and electrophilic quench, and final deprotection. The causality behind experimental choices, troubleshooting insights, and the strategic advantages of this methodology are elucidated to ensure reproducible and successful application in complex molecule synthesis.

Introduction: The Principle and Power of Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings.[1] It overcomes the limitations of classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. In the DoM reaction, a Directing Metalation Group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi).[2] This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its abstraction (deprotonation) to form a stabilized aryllithium intermediate.[1][3] This intermediate can then be trapped with a wide variety of electrophiles to introduce a new functional group exclusively at that ortho position.

The 1,3-dioxolane moiety is a versatile functional group in this context. It serves as a robust protecting group for aldehydes and ketones, stable to the strongly basic conditions of lithiation.[4] Concurrently, the heteroatoms of the dioxolane act as a Lewis basic site, qualifying it as a moderate DMG capable of directing metalation to its adjacent positions.[1][5]

This guide focuses on the unique case of 2-(3-chlorophenyl)-1,3-dioxolane, where the strategic placement of a chloro substituent introduces a fascinating element of regiochemical control.

Caption: A simplified workflow of the Directed ortho-Metalation process.

Mechanistic Insight: The Synergy of Directing Groups

The regiochemical outcome of the lithiation of 2-(3-chlorophenyl)-1,3-dioxolane is determined by the combined influence of the dioxolane and the chlorine atom. Both groups can direct metalation, but their effects are not always simply additive.

-

1,3-Dioxolane Group: As a moderate DMG, it directs lithiation to the C2 and C6 positions.

-

Chloro Group: Halogens can also act as DMGs, directing to their ortho positions (C2 and C4). Furthermore, the inductive electron-withdrawing nature of chlorine increases the kinetic acidity of the ring protons, particularly those ortho to it.[6]

In this specific substrate, these effects converge on the C2 position, which is ortho to both the dioxolane and the chloro substituent. This makes the C2 proton significantly more acidic and sterically accessible to the organolithium base, leading to highly selective deprotonation at this site. Lithiation at C4 (ortho to Cl, meta to dioxolane) or C6 (ortho to dioxolane, meta to Cl) is significantly less favored. This cooperative effect is the cornerstone of the synthetic utility of this substrate.

Caption: Convergent directing effects favor lithiation at the C2 position.

Experimental Protocols

Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Protocol 1: Synthesis of 2-(3-Chlorophenyl)-1,3-dioxolane

This protocol details the protection of 3-chlorobenzaldehyde as its ethylene acetal.

-

Rationale: The acetalization reaction is an equilibrium process.[4] To drive the reaction to completion, water, the byproduct, must be removed from the reaction mixture. A Dean-Stark apparatus is used for the azeotropic removal of water with toluene.

Materials:

-

3-Chlorobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene, anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-chlorobenzaldehyde (1.0 eq), toluene (approx. 2 mL per mmol of aldehyde), and ethylene glycol (1.2 eq).

-

Add a catalytic amount of p-TSA (0.02 eq).

-

Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel to afford 2-(3-chlorophenyl)-1,3-dioxolane as a colorless liquid.

Protocol 2: Directed ortho-Metalation and Electrophilic Quench

This core protocol describes the regioselective lithiation at the C2 position and subsequent trapping with an electrophile.

-

Rationale: The reaction is performed at -78 °C (a dry ice/acetone bath) to ensure the stability of the highly reactive aryllithium intermediate and to minimize side reactions.[7] The slow, dropwise addition of n-BuLi is critical to maintain temperature control and prevent localized concentration buildup that could lead to undesired reactions.

Materials:

-

2-(3-Chlorophenyl)-1,3-dioxolane (from Protocol 1)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Electrophile of choice (e.g., N,N-dimethylformamide (DMF), iodine (I₂), solid carbon dioxide (dry ice))

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Under an inert atmosphere, add 2-(3-chlorophenyl)-1,3-dioxolane (1.0 eq) and anhydrous THF (approx. 5 mL per mmol of substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.

-

Add the chosen electrophile (1.2-1.5 eq) to the solution at -78 °C.

-

For Carboxylation: Quench the reaction by pouring the mixture onto a slurry of crushed dry ice in a separate flask.

-

For Formylation: Add anhydrous DMF dropwise.

-

For Iodination: Add a solution of I₂ in anhydrous THF.

-

-

After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.